
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C13H12F4N2O3 and its molecular weight is 320.244. The purity is usually 95%.
BenchChem offers high-quality 5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of trifluoromethylated analogues of pyrimidinones, exploring their chemical properties and potential applications. The orthogonal intramolecular C–F···C=O interaction observed in some derivatives indicates a unique conformation that may influence their reactivity and stability, making them valuable in the development of new compounds with enhanced biological or physical properties (Sukach et al., 2015).
Biological Applications
Several studies have synthesized and evaluated the biological activities of pyrimidinone derivatives. For instance, compounds displaying significant acetylcholinesterase inhibitory activity have been identified, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's (Silva et al., 2017). Additionally, dihydropyrimidinones have shown promising antitubercular activity, with some compounds exhibiting inhibition rates comparable to standard drugs, highlighting their potential as novel antitubercular agents (Desai et al., 2016).
Agrochemical Research
In the realm of agrochemicals, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives have been synthesized and evaluated for their herbicidal activities. Some compounds demonstrated effective herbicidal action against dicotyledonous weeds, indicating their potential use in agricultural pest management (Wu et al., 2011).
Antimicrobial and Anticancer Potential
Research on pyrimidine derivatives has also uncovered their antimicrobial and anticancer potential. For example, novel dihydropyrimidine derivatives have been investigated for their antimicrobial activities, with some showing promising results against various bacterial strains. These findings suggest a potential application in the development of new antimicrobial agents (Al-Juboori, 2020). Furthermore, the synthesis of chalcones, pyrazolines, and amino pyrimidines has been explored for their antibacterial properties, offering a pathway for the creation of novel antibiotics (Solankee & Patel, 2004).
Mechanism of Action
Target of Action
Similar compounds have been evaluated against targets linked to type 2 diabetes, namely, α-glucosidase, protein tyrosine phosphatase 1b (ptp1b), and β-secretase .
Biochemical Pathways
Compounds with similar structures have been shown to interact with several cellular and metabolic targets to ameliorate complications of diseases such as type 2 diabetes . These targets include α-glucosidase and protein tyrosine phosphatase 1 beta (PTP1B), which play key roles in the regulation of carbohydrate metabolism .
Result of Action
Similar compounds have been evaluated for antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (dpph) free-radical scavenging method . Some of these compounds were also evaluated for potential anti-inflammatory properties against cyclooxygenase-2 activity .
properties
IUPAC Name |
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O3/c1-6(20)9-10(7-3-2-4-8(14)5-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZPJDJVWEPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

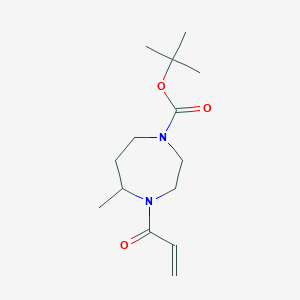
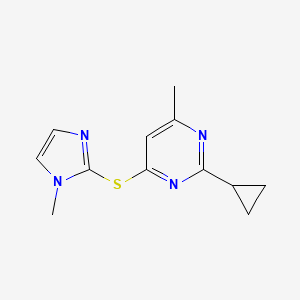


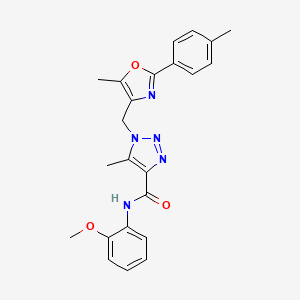
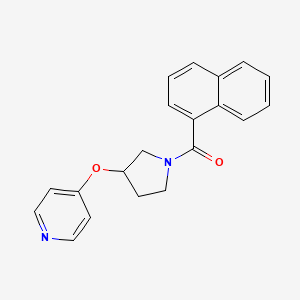


![N-(1-cyanocyclohexyl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2539404.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2539405.png)
![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)
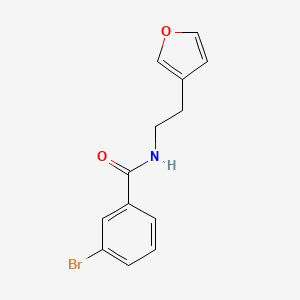
![4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one](/img/structure/B2539409.png)
